REACTION_CXSMILES
|
[N:1]([C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O)=[N:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6]C)=O.[CH2:17]([NH2:20])[CH:18]=[CH2:19]>CO>[N:2]([C:3]([CH3:8])([CH3:9])[C:4]([NH:20][CH2:17][CH:18]=[CH2:19])=[O:6])=[N:1][C:10]([CH3:16])([CH3:15])[C:11]([NH:20][CH2:17][CH:18]=[CH2:19])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)OC)(C)C)C(C(=O)OC)(C)C
|
Name
|
CH3ONa methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Type
|
CUSTOM
|
Details
|
stirred for dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 19° to 21° C. for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
|
Smiles
|
N(=NC(C(=O)NCC=C)(C)C)C(C(=O)NCC=C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |